REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[N:12][CH:13]=[CH:14][CH:15]=3)[N:10](C)[C:9]=2C=CC(O)CC(O)CC(OCC)=O)=[CH:4][CH:3]=1>C(O)COCCO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:16]3[C:11](=[N:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH:9]=2)=[CH:6][CH:7]=1
|
Name
|
crude product
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=C(N(C2=NC=CC=C21)C)C=CC(CC(CC(=O)OCC)O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The contents are cooled
|
Type
|
CUSTOM
|
Details
|
quenched with water yielding a yellow precipitate
|
Type
|
WASH
|
Details
|
The precipitate is washed thoroughly with water
|
Type
|
DISSOLUTION
|
Details
|
The product is dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation until precipitation
|
Type
|
FILTRATION
|
Details
|
The precipitate is recovered by filtration
|
Type
|
WASH
|
Details
|
washed first with cold ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CNC2=NC=CC=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |